molecular formula C8H6ClFO4S B1383474 Methyl 4-(chlorosulfonyl)-3-fluorobenzoate CAS No. 1219687-20-3

Methyl 4-(chlorosulfonyl)-3-fluorobenzoate

Cat. No. B1383474
M. Wt: 252.65 g/mol
InChI Key: VSAKIWXAQOUGTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a continuous-flow diazotization method was used for the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate . Another study reported the synthesis of potential genotoxic impurities of sildenafil citrate drug substance, which involved the synthesis of various sulfonyl ester compounds related to sildenafil .

Scientific Research Applications

  • Antituberculosis Activity : Hydrazones derived from 4-fluorobenzoic acid hydrazide, a compound structurally related to Methyl 4-(chlorosulfonyl)-3-fluorobenzoate, have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis. This research points to potential applications in the development of new antituberculosis drugs (Koçyiğit-Kaymakçıoğlu et al., 2009).

  • Aromatic Metabolite Detection in Environmental Studies : The use of fluorinated compounds, including those similar to Methyl 4-(chlorosulfonyl)-3-fluorobenzoate, has been used to detect aromatic metabolites in a methanogenic consortium. This can help in understanding the biodegradation processes in environmental studies (Londry & Fedorak, 1993).

  • Synthesis of Herbicide Intermediates : In the field of agricultural chemistry, compounds like 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, have been synthesized using steps that involve compounds structurally similar to Methyl 4-(chlorosulfonyl)-3-fluorobenzoate. This highlights its application in the synthesis of agricultural chemicals (Zhou Yu, 2002).

  • Development of Fluorescent Sensors : Methyl 4-(chlorosulfonyl)-3-fluorobenzoate and its analogs have been used in the synthesis of fluorogenic chemosensors for the detection of metal ions like Al3+. Such sensors have applications in bio-imaging and environmental monitoring (Ye et al., 2014).

  • Anaerobic Transformation in Environmental Bioremediation : Studies on the anaerobic transformation of phenol to benzoate have utilized fluorophenols analogous to Methyl 4-(chlorosulfonyl)-3-fluorobenzoate. This research is significant for understanding the biodegradation pathways of aromatic compounds in environmental remediation (Genthner et al., 1989).

  • Pathway Analysis in Microbial Degradation : In microbial degradation studies, fluorobenzoates similar to Methyl 4-(chlorosulfonyl)-3-fluorobenzoate have been used to analyze the degradation pathways of aromatic compounds by microorganisms like Pseudomonas sp., providing insights into environmental biotechnology (Schreiber et al., 1980).

  • Pharmaceutical Compound Synthesis : Methyl 4-(chlorosulfonyl)-3-fluorobenzoate and related compounds have been used in the synthesis of various pharmaceutical compounds, such as fluazolate, through strategies like regioselective cyclocondensation, highlighting its significance in medicinal chemistry (Hsieh et al., 2016).

  • Efficient Synthesis in Organic Chemistry : The compound has been used in the efficient synthesis of related chemical compounds, demonstrating its utility in facilitating organic synthesis processes (Yu et al., 2016).

properties

IUPAC Name

methyl 4-chlorosulfonyl-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-14-8(11)5-2-3-7(6(10)4-5)15(9,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAKIWXAQOUGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(chlorosulfonyl)-3-fluorobenzoate

CAS RN

1219687-20-3
Record name methyl 4-(chlorosulfonyl)-3-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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